1,4-butanediol, tBDMS

Description

Significance of Diols as Precursors in Advanced Organic Synthesis

Diols, which are organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in modern organic synthesis. wikipedia.orgajchem-a.com Their importance stems from their versatility and widespread occurrence in biologically significant molecules and natural products. rsc.orgacs.org From a synthetic perspective, diols are readily accessible through established chemical transformations such as the dihydroxylation of alkenes, reduction of carbonyl compounds, and hydrolysis of epoxides, making them cost-effective and available starting materials. rsc.org

The presence of two hydroxyl groups allows for a variety of subsequent chemical manipulations. Diols can be converted into cyclic ethers, lactones, or used as key monomers in polymerization reactions to form valuable materials like polyesters and polyurethanes. wikipedia.org Furthermore, they are crucial in the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. rsc.orgacs.org The challenge often lies in differentiating between the two hydroxyl groups, which have similar reactivity, to achieve selective functionalization at one site. rsc.orgrsc.org

Among the vast family of diols, 1,4-butanediol (B3395766) (HOCH₂CH₂CH₂CH₂OH) is a compound of significant industrial and synthetic importance. wikipedia.orgpenpet.com It serves as a key precursor for the industrial production of valuable solvents and polymers. wikipedia.orgatamanchemicals.com For instance, the dehydration of 1,4-butanediol yields tetrahydrofuran (B95107) (THF), a widely used organic solvent and a monomer for producing polytetramethylene ether glycol (PTMEG), which is used to make spandex fibers. atamanchemicals.comchemicalbook.com It is also a critical component in the synthesis of polybutylene terephthalate (B1205515) (PBT), a thermoplastic engineering polyester, and polyurethanes. wikipedia.orgchemicalbook.comrsc.org In laboratory-scale organic synthesis, the C4 backbone of 1,4-butanediol is incorporated into numerous complex target molecules.

Role of Silyl (B83357) Ethers in Protecting Group Chemistry: A Review of Strategic Advantages

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. masterorganicchemistry.compearson.com This masking is achieved using "protecting groups," which are selectively introduced and later removed under specific conditions. uchicago.edu For the protection of hydroxyl groups, silyl ethers are among the most widely used and versatile classes of protecting groups. wikipedia.orgnumberanalytics.com

A silyl ether has the general structure R₃Si-O-R', where a silicon atom is bonded to an alkoxy group. wikipedia.org They are formed by reacting an alcohol with a silylating agent, typically a silyl chloride (R₃SiCl) or silyl triflate (R₃SiOTf), in the presence of a base. uchicago.eduwikipedia.org A common and efficient method is the Corey protocol, which uses a silyl chloride with imidazole (B134444) as a base in a solvent like dimethylformamide (DMF). organic-chemistry.orgscielo.brfiveable.me

The strategic advantages of using silyl ethers as protecting groups are numerous:

Ease of Formation and Cleavage: They are generally formed in high yields under mild conditions. rsc.org Crucially, they can be removed (deprotected) selectively without affecting other functional groups. masterorganicchemistry.comwikipedia.org The most common method for cleavage is treatment with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluoride (Si-F) bond. masterorganicchemistry.comlibretexts.orgrsc.org

Tunable Stability: A key advantage of silyl ethers is that their stability can be finely tuned by changing the substituents on the silicon atom. wikipedia.orgrsc.org Sterically bulky groups on the silicon increase the ether's stability towards hydrolysis and acidic conditions. wikipedia.org This allows for a high degree of orthogonality, where one type of silyl ether can be removed in the presence of another, more robust one. nih.govharvard.edu

Inertness to Various Reagents: Silyl ethers are stable under a wide range of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents like Grignard reagents. masterorganicchemistry.comlibretexts.org

The ability to modulate the properties of silyl ethers has led to the development of a broad toolkit for synthetic chemists.

Table 1: Common Silyl Ether Protecting Groups

| Abbreviation | Name | Structure of Silyl Group | Relative Acid Stability |

|---|---|---|---|

| TMS | Trimethylsilyl (B98337) | -(Si(CH₃)₃) | 1 |

| TES | Triethylsilyl | -(Si(CH₂CH₃)₃) | 64 |

| TBDMS (TBS) | tert-Butyldimethylsilyl | -(Si(CH₃)₂(C(CH₃)₃)) | 20,000 |

| TIPS | Triisopropylsilyl | -(Si(CH(CH₃)₂)₃) | 700,000 |

| TBDPS | tert-Butyldiphenylsilyl | -(Si(C₆H₅)₂(C(CH₃)₃)) | 5,000,000 |

Data sourced from multiple organic chemistry resources. wikipedia.org

Table 2: Typical Reagents for Silylation and Desilylation

| Transformation | Common Reagents and Conditions |

|---|---|

| Protection (Silylation) | R₃SiCl, Imidazole, DMF |

| R₃SiCl, Triethylamine (B128534) (NEt₃), CH₂Cl₂ | |

| R₃SiOTf, 2,6-Lutidine, CH₂Cl₂ | |

| Deprotection (Desilylation) | Tetra-n-butylammonium fluoride (TBAF) in THF |

| Hydrofluoric acid (HF) in Pyridine (B92270) or Acetonitrile (B52724) | |

| Acetic Acid / Water | |

| Iron(III) Tosylate, Methanol (B129727) iwu.edu |

This table presents a selection of common methods. wikipedia.orgorganic-chemistry.orgiwu.edu

Specific Focus on tert-Butyldimethylsilyl (TBDMS) Derivatives of 1,4-Butanediol: Rationale and Scope

The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most popular choices for alcohol protection due to its ideal balance of stability and reactivity. iwu.edu It is significantly more stable than simpler silyl ethers like TMS but can be readily cleaved when desired, typically with fluoride ions or strong acid. wikipedia.orgorganic-chemistry.org This robust nature makes it suitable for multi-step syntheses involving a wide array of chemical transformations. ontosight.ai

When applied to a symmetrical diol like 1,4-butanediol, TBDMS protection allows for the creation of valuable synthetic intermediates. The reaction can lead to two primary products: the mono-protected diol, 4-(tert-Butyldimethylsilyloxy)butan-1-ol , or the di-protected ether, 1,4-bis(tert-butyldimethylsilyloxy)butane .

The rationale for preparing these derivatives is rooted in the need for selective functionalization. The mono-protected derivative, with one free hydroxyl group and one protected one, is a particularly powerful building block. nih.gov It allows chemists to perform reactions exclusively at the free alcohol site. Subsequently, the TBDMS group can be removed to reveal the second hydroxyl group for further transformation, effectively differentiating the two ends of the symmetrical starting material. This strategy is essential in the synthesis of complex natural products and modified biomolecules. For instance, 4-(tert-butyldimethylsilyloxy)butan-1-ol has been used as a key intermediate in the synthesis of modified uridine (B1682114) and pseudouridine (B1679824) derivatives. nih.gov

The synthesis of the mono-silylated derivative from the symmetrical diol requires careful control of reaction conditions, often by using a stoichiometric excess of the diol relative to the silylating agent. nih.gov Conversely, the fully protected 1,4-bis(tert-butyldimethylsilyloxy)butane can be prepared by using an excess of the silylating agent. prepchem.com This derivative serves as a stable C4 linker that can be incorporated into a larger molecule before the eventual deprotection of both alcohol functionalities.

Table 3: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 |

| 4-(tert-Butyldimethylsilyloxy)butan-1-ol | C₁₀H₂₄O₂Si | 204.38 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

122795-01-1 |

|---|---|

Molecular Formula |

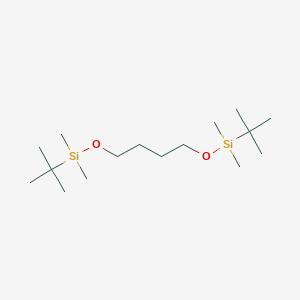

C16H38O2Si2 |

Molecular Weight |

318.64 g/mol |

IUPAC Name |

tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |

InChI |

InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |

InChI Key |

FQBZLVHZDYXUDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Butanediol Tert Butyldimethylsilyl Ethers

Direct Silylation Procedures of 1,4-Butanediol (B3395766)

The direct silylation of 1,4-butanediol is the most straightforward approach to obtaining its tBDMS ethers. This process involves the reaction of the diol with a silylating agent, typically in the presence of a base. The choice of reagents and reaction conditions is paramount in directing the reaction towards either monosilylation or bis-silylation.

Monosilylation: Regioselective Synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol

The regioselective synthesis of 4-((tert-butyldimethylsilyl)oxy)butan-1-ol, the mono-silylated derivative of 1,4-butanediol, is a common objective in multi-step organic syntheses. smolecule.comchemicalbook.com This selectivity is achievable due to the statistical advantage and the potential for intramolecular hydrogen bonding in the mono-protected product, which can deactivate the remaining hydroxyl group.

Standard procedures often involve reacting 1,4-butanediol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. A widely used method, known as the Corey protocol, employs imidazole (B134444) as the base and dimethylformamide (DMF) as the solvent. researchgate.netorganic-chemistry.org This system is effective for the silylation of primary alcohols. organic-chemistry.org Another effective method involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF).

Table 1: Selected Methods for the Monosilylation of 1,4-Butanediol

| Reagent | Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| TBDMSCl | Imidazole | DMF | 20 °C | 91% (on a similar substrate) | researchgate.net |

| TBDMSCl | NaH | THF | r.t. | High Yield | smolecule.com |

| TBDMSCl | Imidazole | CH3CN | r.t. | 85% | uow.edu.au |

Bis-silylation: Synthesis of 1,4-Bis(tert-butyldimethylsilyloxy)butane

For applications requiring the protection of both hydroxyl groups, the synthesis of 1,4-bis(tert-butyldimethylsilyloxy)butane is necessary. molaid.com This is typically achieved by using an excess of the silylating agent and the base to drive the reaction to completion.

The reaction generally requires more forcing conditions than monosilylation, such as elevated temperatures or longer reaction times, to overcome the steric hindrance and deactivation after the first silylation. The use of a more reactive silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), can also facilitate the formation of the bis-silylated product. orgsyn.org

Table 2: General Conditions for the Bis-silylation of Diols

| Reagent | Base | Solvent | Key Feature | Reference(s) |

|---|---|---|---|---|

| TBDMSCl (excess) | Imidazole (excess) | DMF | Standard for full protection | google.com |

| TBSOTf (excess) | Triethylamine (B128534) or 2,6-Lutidine | Dichloromethane (B109758) (CH2Cl2) | Higher reactivity for complete silylation | orgsyn.org |

Optimizing Reaction Conditions: Reagent Selection, Base Catalysis, and Solvent Effects

The outcome of the silylation of 1,4-butanediol is highly dependent on the careful selection of reagents, base, and solvent.

Reagent Selection:

TBDMSCl (tert-Butyldimethylsilyl chloride) is the most common and cost-effective reagent. It is generally effective for primary alcohols but can be slow and require forcing conditions for more hindered or less reactive alcohols. organic-chemistry.org

TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) is a much more reactive silylating agent, estimated to be about 10⁴ times more reactive than TBDMSCl. It is often the reagent of choice for the silylation of hindered or unreactive alcohols. Due to its high reactivity, it is typically used with a non-nucleophilic base, such as 2,6-lutidine or triethylamine, to avoid the formation of byproducts. nih.govresearchgate.netmdpi.com

Base Catalysis: The base plays a crucial role in the silylation reaction by deprotonating the alcohol and activating the silylating agent.

Imidazole: Used in the classic Corey protocol, it is believed to form a highly reactive silyl-imidazolium intermediate with TBDMSCl. researchgate.netorganic-chemistry.org

Triethylamine (Et3N) and Diisopropylethylamine (DIPEA): These are common, non-nucleophilic bases used to scavenge the acid byproduct of the reaction. researchgate.net

Pyridine (B92270) and 4-Dimethylaminopyridine (B28879) (DMAP): Pyridine can be used as both a base and a solvent. DMAP is often used as a catalyst in conjunction with other bases like Et3N to accelerate the reaction, particularly for hindered alcohols.

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. google.com

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving the reagents and is known to catalyze the silylation reaction itself. researchgate.netorganic-chemistry.org

Dichloromethane (CH2Cl2): A common, relatively non-polar solvent, often used with the highly reactive TBSOTf. researchgate.netacgpubs.org

Tetrahydrofuran (THF): A polar aprotic ether that is a good solvent for many organic reactions, including silylations with NaH. nih.gov

Acetonitrile (B52724) (CH3CN): Another polar aprotic solvent that can be used for silylation reactions. uow.edu.au

Indirect Synthetic Routes and Precursor Modifications

Besides the direct silylation of 1,4-butanediol, tBDMS-protected butanols can be synthesized through indirect routes or by modifying precursors that already contain the silyl (B83357) ether moiety.

One indirect approach involves the synthesis of 1,4-butanediol from other starting materials, followed by silylation. For instance, γ-butyrolactone can be reduced to 1,4-butanediol using reagents like lithium triethylborohydride, which is then available for silylation. nih.gov Industrial syntheses of 1,4-butanediol start from precursors like maleic anhydride (B1165640) or butadiene, which can then be subjected to silylation procedures. wikipedia.orgchemijournal.com

Alternatively, a precursor molecule can be silylated first, followed by chemical transformations on another part of the molecule. Examples include:

Reduction of a silylated ester: An ester containing a hydroxyl group can be silylated, and then the ester group can be reduced to an alcohol. beilstein-journals.org

Reduction of a silylated aldehyde: A molecule like 4-((tert-butyldimethylsilyl)oxy)butanal can be reduced to the corresponding alcohol, 4-((tert-butyldimethylsilyl)oxy)butan-1-ol. uow.edu.au

Ring-opening of a silylated epoxide: The regioselective opening of a silylated epoxide can yield a diol with one of the hydroxyl groups already protected. beilstein-journals.org

Rhodium-catalyzed C-H silylation: Advanced methods can create 1,4-diols from tertiary alcohols via a rhodium-catalyzed silylation of a C-H bond, followed by oxidation, creating a silylated diol precursor. organic-chemistry.org

Chemo- and Regioselective Considerations in Silylation Reactions

Achieving selectivity in the silylation of diols is a key challenge in organic synthesis. For a symmetric diol like 1,4-butanediol, the primary challenge is achieving selective monosilylation over bis-silylation. This is typically controlled by stoichiometry, using slightly more than one equivalent of the silylating agent.

When dealing with unsymmetrical diols, the inherent differences in the steric and electronic properties of the hydroxyl groups can be exploited to achieve high regioselectivity. The tert-butyldimethylsilyl group is sterically demanding, and as a result, it will preferentially react with the less sterically hindered hydroxyl group. In the case of a diol containing both a primary and a secondary alcohol, the primary alcohol will be silylated much more readily. beilstein-journals.orgacs.org

Several strategies have been developed to enhance regioselectivity:

Catalytic Methods: The use of catalytic amounts of organotin compounds, such as dimethyltin (B1205294) dichloride, has been shown to effectively promote the monosilylation of 1,2-diols with high chemoselectivity. researchgate.net Similarly, boronic acid catalysts can be used for the regioselective functionalization of polyols. ualberta.ca

Biphasic Systems: A biphasic process using diisopropylethylamine and DMF has been developed for the selective monosilylation of symmetrical primary diols. researchgate.net

Enzymatic Catalysis: Lipases can be used to catalyze the regioselective monobenzoylation of 1,4-diols, a strategy that highlights the potential for biocatalysis in selective protection. researchgate.net

The interplay between the reactivity of the silylating agent, the nature of the base and solvent, and the structure of the diol itself all contribute to the final product distribution. A thorough understanding of these factors is essential for the successful synthesis of specific 1,4-butanediol tert-butyldimethylsilyl ethers.

Reactivity, Transformations, and Stereochemical Aspects of 1,4 Butanediol Tert Butyldimethylsilyl Ethers

Stability and Compatibility of the tert-Butyldimethylsilyl Protecting Group

The utility of the TBDMS group in the context of 1,4-butanediol (B3395766) is largely defined by its stability profile and its compatibility with other protecting groups, which is crucial for complex, multi-step synthetic sequences.

A key advantage of tert-butyldimethylsilyl ethers is their considerable stability across a broad spectrum of non-acidic reaction conditions. They are notably stable to aqueous bases, which allows for transformations such as ester saponification to be carried out in the presence of a TBDMS-protected alcohol. organic-chemistry.org This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack.

The hydrolytic stability of TBDMS ethers is significantly greater than that of less sterically hindered silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. In fact, the tert-butyldimethylsilyloxy group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyloxy group. organic-chemistry.orgtotal-synthesis.com This robustness allows TBDMS-protected 1,4-butanediol to survive reaction workups and chromatographic purification without premature cleavage. total-synthesis.comenpress-publisher.com

Furthermore, TBDMS ethers are compatible with various mild reduction conditions. For instance, selective hydrogenations of double bonds, benzyl (B1604629) ethers, and acetylenes can be performed in the presence of TBDMS ethers without affecting the silyl protecting group. organic-chemistry.org This tolerance for catalytic hydrogenation and other mild reductive processes is a significant asset in synthetic planning.

The relative stability of common silyl ethers to acidic and basic conditions is summarized in the table below.

Table 1: Relative Stability of Silyl Ethers

| Silyl Ether | Stability to Acid | Stability to Base |

|---|---|---|

| TMS (trimethylsilyl) | 1 | 1 |

| TES (triethylsilyl) | ~60 | ~10-100 |

| TBDMS (tert-butyldimethylsilyl) | ~20,000 | ~20,000 |

| TIPS (triisopropylsilyl) | ~700,000 | ~100,000 |

| TBDPS (tert-butyldiphenylsilyl) | ~5,000,000 | ~20,000 |

Data sourced from reference total-synthesis.comwikipedia.org

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. jocpr.com Orthogonal protecting groups are those that can be selectively removed in the presence of others. jocpr.comnumberanalytics.comnumberanalytics.com The TBDMS group is a valuable component of such strategies due to its distinct deprotection conditions. jocpr.com

For example, a TBDMS ether is stable under the acidic conditions used to remove acid-labile groups like tetrahydropyranyl (THP) or trityl ethers, and under the basic conditions used to cleave ester protecting groups like acetates. jocpr.com Conversely, the specific fluoride-mediated or certain acidic conditions required to deprotect a TBDMS ether will often leave other protecting groups, such as benzyl ethers or acetals, intact. numberanalytics.comfiveable.me

This orthogonality allows for the sequential unmasking of different hydroxyl groups within a molecule like a complex derivative of 1,4-butanediol, enabling selective transformations at specific sites. For instance, a molecule containing both a TBDMS ether and a benzyl ether can have the benzyl group removed by hydrogenolysis without affecting the TBDMS group. fiveable.me Subsequently, the TBDMS group can be removed using a fluoride (B91410) source. fiveable.me This selective deprotection capability is fundamental to modern synthetic chemistry. jocpr.com

While TBDMS ethers are generally stable, intramolecular migration of the silyl group between hydroxyl groups is a known phenomenon, particularly in polyol systems under certain conditions. tuni.fi This 1,n-O,O-silyl migration can be a complicating side reaction but can also be exploited for synthetic advantage. tuni.fi

In the context of a monosilylated 1,4-butanediol, the potential for a 1,4-migration of the TBDMS group exists. This process is often influenced by the reaction conditions, such as the base and solvent used. tuni.fi For instance, the use of imidazole (B134444) in DMF can promote silyl migrations under kinetic control. tuni.fi The tendency for migration is also dependent on the steric bulk of the silyl group; less bulky groups may migrate more readily. tuni.fi Studies on cyclic systems have shown that the relative orientation of the hydroxyl groups can significantly impact the ease and regioselectivity of silyl group migration. psu.edu While less common than in diols with closer proximity of the hydroxyl groups, the possibility of such rearrangements in acyclic systems like 1,4-butanediol derivatives should be considered during synthetic planning, especially when basic or nucleophilic conditions are employed. tuni.fi

Deprotection Strategies for tert-Butyldimethylsilyl Ethers

The most common and highly selective method for cleaving TBDMS ethers is through the use of fluoride ion sources. uwindsor.ca Tetrabutylammonium (B224687) fluoride (TBAF) is the archetypal reagent for this transformation. iwu.eduuwindsor.ca The exceptional affinity of silicon for fluoride, resulting in the formation of a very strong Si-F bond, is the driving force for this reaction. organic-chemistry.org

The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, leading to the formation of a pentavalent silicon intermediate. organic-chemistry.orgtotal-synthesis.com This intermediate then collapses, breaking the Si-O bond and liberating the alcohol. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orguwindsor.ca

While highly effective, TBAF is quite basic, which can lead to side reactions with base-sensitive substrates. iwu.edu To mitigate this, various other fluoride sources have been developed, including HF-pyridine, triethylamine (B128534) trihydrofluoride (Et3N·3HF), and potassium fluoride with a crown ether. uwindsor.ca A combination of chlorotrimethylsilane (B32843) (TMSCl) and potassium fluoride dihydrate (KF·2H₂O) in acetonitrile (B52724) has also been reported as a mild and efficient method for the chemoselective deprotection of TBDMS ethers. organic-chemistry.org

Table 2: Common Fluoride-Based Reagents for TBDMS Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective and common, but basic. iwu.eduorganic-chemistry.orguwindsor.ca |

| Hydrofluoric acid (HF) | Acetonitrile, aqueous solution | Corrosive and hazardous. gelest.com |

| HF-Pyridine | THF or CH₂Cl₂ | Less basic than TBAF. |

| Potassium fluoride (KF) / 18-crown-6 | THF or CH₃CN | Milder conditions, requires phase-transfer catalyst. uwindsor.ca |

| KF·2H₂O / TMSCl | Acetonitrile, room temperature | Mild, rapid, and chemoselective. organic-chemistry.org |

Although TBDMS ethers are significantly more stable to acid than many other protecting groups, they can be cleaved under acidic conditions. uwindsor.ca This provides an alternative to fluoride-based methods, particularly when the substrate is sensitive to fluoride or basic conditions.

A variety of acidic conditions can be employed for the deprotection of TBDMS ethers. These range from aqueous acetic acid to stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orgrsc.org For example, a mixture of acetic acid and water can effectively remove a TBDMS group. organic-chemistry.org The rate of acid-catalyzed hydrolysis is influenced by steric hindrance around the silicon atom and the specific acid and solvent system used. nih.gov

It is possible to achieve selective deprotection of different silyl ethers based on their varying lability towards acid. For instance, a TMS ether can be cleaved in the presence of a TBDMS ether under mildly acidic conditions. wikipedia.org Iron(III) tosylate in methanol (B129727) has also been reported as a mild and chemoselective catalyst for the deprotection of TBDMS ethers, functioning under acidic conditions. iwu.edu Similarly, TiCl₄-Lewis base complexes have been shown to effectively deprotect TBDMS ethers. acs.org

Table 3: Selected Acidic Conditions for TBDMS Deprotection

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Acetic Acid / Water | 2:1 mixture, 25°C | Common and mild conditions. organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Aqueous solution | Stronger acid for more robust substrates. rsc.org |

| Hydrochloric Acid (HCl) | Aqueous solution or in organic solvent | Effective but can be harsh. nih.gov |

| Iron(III) Tosylate | Methanol, room temperature | Mild, catalytic, and chemoselective. iwu.edu |

| TiCl₄-Lewis Base | CH₂Cl₂ | Effective for various substrates. acs.org |

Alternative and Chemoselective Deprotection Methods (e.g., N-Iodosuccinimide)

While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are standard for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers, their high basicity and corrosiveness can lead to unwanted side reactions and handling difficulties. This has prompted the development of milder and more selective methods. One such notable alternative is the use of N-Iodosuccinimide (NIS) as a catalyst.

Research has demonstrated that a catalytic amount of NIS (e.g., 5 mol%) in methanol at room temperature provides a mild and highly efficient system for the deprotection of various TBDMS ethers. rsc.org The reaction proceeds in good to excellent yields. A key advantage of the NIS/methanol system is its remarkable chemoselectivity. It selectively cleaves TBDMS ethers of primary and secondary alcohols, while those of phenols remain intact under the same conditions. rsc.orgresearchgate.net This selectivity is particularly valuable in the synthesis of complex molecules possessing multiple hydroxyl groups with different reactivities. The mildness of the conditions ensures the tolerance of other sensitive functional groups that might be compromised by harsher, fluoride-based methods. rsc.org

Chemical Transformations of 1,4-Butanediol tert-Butyldimethylsilyl Ethers as Intermediates

Mono-protected derivatives of 1,4-butanediol, such as 4-(tert-butyldimethylsilyloxy)butan-1-ol, are versatile intermediates in organic synthesis. The TBDMS group masks one hydroxyl function, allowing for selective manipulation of the other.

Functionalization at Unprotected Hydroxyl Groups (e.g., oxidation, esterification, etherification, mesylation, tosylation, halogenation)

The free primary hydroxyl group in 4-(tert-butyldimethylsilyloxy)butan-1-ol can undergo a variety of standard transformations, providing access to a wide range of difunctionalized building blocks.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4-(tert-butyldimethylsilyloxy)butanal. A common and efficient method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride in dichloromethane (B109758) at low temperatures (e.g., -60 °C). Other reagents like 2-iodoxybenzoic acid (IBX) in DMSO are also effective. niscpr.res.in This aldehyde is a crucial intermediate for subsequent carbon-carbon bond-forming reactions.

Esterification: The hydroxyl group can be readily acylated to form esters. Standard esterification conditions, such as using an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are effective. orgsyn.org Another mild method involves the use of a carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and a DMAP catalyst. orgsyn.org

Etherification: The formation of ethers at the unprotected hydroxyl group can be achieved under standard Williamson ether synthesis conditions. For instance, treatment of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., benzyl bromide), yields the corresponding ether. niscpr.res.in

Mesylation and Tosylation: For activation of the hydroxyl group as a good leaving group, it can be converted to its mesylate or tosylate ester. Reaction of the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane at 0 °C to room temperature affords the desired sulfonate ester in high yield. rsc.org

Halogenation: The primary alcohol can be converted into an alkyl halide. For example, treatment with N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) can transform the hydroxyl group into a bromide, yielding 1-bromo-4-(tert-butyldimethylsilyloxy)butane. This transformation provides a substrate suitable for cross-coupling reactions.

Table 1: Functionalization Reactions of 4-(tert-butyldimethylsilyloxy)butan-1-ol

| Transformation | Reagents and Conditions | Product |

| Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | 4-(tert-butyldimethylsilyloxy)butanal |

| Esterification | Carboxylic Acid, DCC, DMAP, CH₂Cl₂ | Corresponding Ester |

| Etherification (Benzylation) | NaH, BnBr, THF | 1-(Benzyloxy)-4-(tert-butyldimethylsilyloxy)butane |

| Tosylation | TsCl, Et₃N, CH₂Cl₂ | 4-(tert-butyldimethylsilyloxy)butyl 4-methylbenzenesulfonate |

| Bromination | NBS, PPh₃, CH₂Cl₂ | 1-Bromo-4-(tert-butyldimethylsilyloxy)butane |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig reactions, cross-coupling precursors)

The functionalized derivatives of 1,4-butanediol tert-butyldimethylsilyl ethers are valuable precursors for constructing more complex carbon skeletons.

Wittig Reactions: The aldehyde, 4-(tert-butyldimethylsilyloxy)butanal, readily participates in Wittig reactions. ua.es This reaction involves treating the aldehyde with a phosphorus ylide (Wittig reagent), such as Ph₃P=CHCO₂Et, to form an alkene. niscpr.res.in This olefination is a powerful tool for extending the carbon chain and introducing a double bond with predictable stereochemistry, which can be further functionalized. The reaction is typically carried out in an aprotic solvent like dichloromethane or THF. niscpr.res.inua.es

Cross-Coupling Reactions: The halogenated or tosylated derivatives of TBDMS-protected 1,4-butanediol serve as excellent electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgrsc.org For example, 1-bromo-4-(tert-butyldimethylsilyloxy)butane can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form 1-aryl-4-(tert-butyldimethylsilyloxy)butanes. researchgate.net This methodology provides a convergent route to a diverse range of derivatives.

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product Type |

| Wittig Reaction | 4-(tert-butyldimethylsilyloxy)butanal | Ph₃P=CHCO₂Et, CH₂Cl₂ | α,β-Unsaturated Ester |

| Suzuki-Miyaura Coupling | 1-Bromo-4-(tert-butyldimethylsilyloxy)butane | Arylboronic acid, Pd catalyst, Base | 1-Aryl-4-(tert-butyldimethylsilyloxy)butane |

Applications in Complex Molecule Synthesis and Method Development

Utilization of Silylated 1,4-Butanediol (B3395766) Derivatives in Natural Product Total Synthesis

Mono-protected C4 synthons, such as 4-(tert-butyldimethylsilyloxy)butan-1-ol, are fundamentally valuable building blocks for the total synthesis of natural products. The differential protection of the two terminal hydroxyl groups allows this compound to serve as a versatile four-carbon electrophile or, after modification of the free hydroxyl group, as a nucleophile. The free alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or used in coupling reactions.

This versatility makes it an ideal starting material for constructing linear chains found in many polyketide and fatty-acid-derived natural products. The TBDMS-protected end ensures that this portion of the molecule remains inert during initial transformations. After the desired modifications are made to the free terminus, the TBDMS group can be selectively removed under standard conditions (e.g., using fluoride (B91410) ions) to reveal the second hydroxyl group for further elaboration. While this strategic potential is clear, specific examples detailing the use of 4-(tert-butyldimethylsilyloxy)butan-1-ol as a starting material in the completed total synthesis of a specific natural product are not prominently featured in broadly surveyed scientific literature. However, its utility as a fundamental building block is well-established in the synthesis of complex pharmaceutical molecules, which often mimic natural product scaffolds.

Application in the Synthesis of Pharmaceutical Intermediates and Analogs

The mono-silylated derivative of 1,4-butanediol, 4-(tert-butyldimethylsilyloxy)butan-1-ol, has been successfully employed as a key intermediate in the synthesis of several important pharmaceutical compounds and their analogs. The stability of the TBDMS ether group under alkaline conditions is a key feature, allowing for selective modification of the unprotected terminal hydroxyl group. researchgate.net

Prostaglandin (B15479496) Analogs (Beraprost)

One of the most significant applications of this building block is in the synthesis of Beraprost, a stable and potent prostaglandin I₂ analog used as an anticoagulant and vasodilator. researchgate.net In the synthesis of Beraprost sodium, 4-(tert-butyldimethylsilyloxy)butan-1-ol serves as a precursor to a key side-chain component. researchgate.net The free hydroxyl group is first dehydrogenated to form the corresponding aldehyde. researchgate.net This aldehyde then undergoes further reactions to construct the full α-side chain, which is ultimately coupled to the core cyclopentane (B165970) ring of the prostaglandin structure. The use of the TBDMS-protected butanol derivative allows for the clean and high-yielding formation of the necessary aldehyde without interfering with other functional groups. researchgate.net

Other Pharmaceutical Intermediates

Beyond prostaglandins, this versatile C4 unit is a precursor for a range of other therapeutic agents. The free hydroxyl group can be oxidized to a carboxylic acid, which serves as a handle for forming amides, esters, and other functionalities required in complex drug molecules. researchgate.net The use of 4-(tert-butyldimethylsilyloxy)butan-1-ol in the synthesis of other pharmaceutical intermediates is summarized below. researchgate.net

| Target Molecule Class | Synthetic Transformation | Therapeutic Area |

| Napabucasin Derivatives | Oxidation of the free -OH to a carboxylic acid, followed by coupling reactions. | Cancer (Cancer Stem Cell Inhibition) |

| ROCK Kinase Inhibitors | Direct use in coupling reactions to build the inhibitor scaffold. | Glaucoma, Retinal Diseases |

| IDO Enzyme Modulators | Serves as a starting fragment for building complex pentanoate derivatives. | Immuno-oncology, Autoimmune Disorders |

While the utility of this building block is demonstrated in these areas, its application in the synthesis of tuberculostatic agents or in the conversion to 1,4-diamino derivatives is not well-documented in the surveyed literature.

Development of Novel Synthetic Sequences Employing TBDMS-Protected 1,4-Butanediol Units

The core structure of TBDMS-protected 1,4-butanediol has been leveraged to develop novel and highly useful reagents for organic synthesis. By chemically modifying the butanol chain, chemists have created more complex building blocks that enable new types of synthetic transformations, particularly in the realm of cross-coupling chemistry.

A prime example of this is the development of boronic acid pinacol (B44631) esters derived from TBDMS-protected butene-1,4-diol. These reagents are stable, easily handled compounds that are primed for use in Suzuki-Miyaura cross-coupling reactions. This powerful reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst.

One such reagent, trans-2-[4-(tert-butyldimethylsilyloxy)-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, allows for the direct installation of a four-carbon chain containing a protected hydroxyl group and a trans-double bond into a target molecule. This provides a novel and efficient sequence for building molecular complexity, as the introduced fragment contains multiple functional handles (the double bond and the protected alcohol) for subsequent chemical manipulation.

Properties of a Novel TBDMS-Protected C4 Building Block

| Compound Name | CAS Number | Molecular Formula | Key Application |

|---|

The development of such reagents demonstrates how a simple, selectively protected building block like 4-(tert-butyldimethylsilyloxy)butan-1-ol can be the foundation for creating sophisticated tools that open up new pathways for the efficient and elegant synthesis of complex molecules.

Advanced Analytical Methodologies for Characterization and Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR for Structural Elucidation of Silylated Species

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4-butanediol (B3395766), TBDMS ether. Analysis of 1H, 13C, and 29Si NMR spectra provides a complete picture of the molecule's connectivity and environment.

1H NMR spectroscopy confirms the presence of all proton-containing groups. The silylation of 1,4-butanediol results in a characteristic spectrum where the protons on the carbons adjacent to the silyloxy groups (-O-CH2-) are shifted downfield. The large tert-butyl groups and the dimethylsilyl groups of the TBDMS moiety produce distinct, high-intensity signals in the upfield region of the spectrum.

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the butane (B89635) backbone and the carbons of the two TBDMS protecting groups.

29Si NMR spectroscopy is particularly useful for directly observing the silicon atoms. Silyl (B83357) ethers exhibit a characteristic chemical shift range. huji.ac.il The 29Si nucleus has a spin of ½ and provides sharp signals, though it has low natural abundance and a negative gyromagnetic ratio, which can necessitate specialized techniques like INEPT or DEPT for signal enhancement. pascal-man.com The chemical shift is highly sensitive to the electronic environment around the silicon atom. rsc.org A broad background signal from the glass NMR tube and probe is often observed around -110 ppm, which may need to be suppressed for accurate analysis. huji.ac.il

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 1H NMR | -Si-C(CH3)3 | ~0.88 | Singlet, 18H |

| -Si-(CH3)2 | ~0.08 | Singlet, 12H | |

| -O-CH2- | ~3.84 | Triplet | |

| -O-CH2-CH2- | ~1.72 | Multiplet | |

| 13C NMR | -CH2-O- | ~63 | |

| -CH2-CH2- | ~29 | ||

| -Si-C(CH3)3 | ~26 | ||

| -Si-CH3 | ~-5 | ||

| 29Si NMR | R-O-Si(CH3)2C(CH3)3 | ~15 to 30 | Chemical shifts for silyl ethers are typically found in this range relative to TMS. |

Note: The NMR data presented are typical values for TBDMS-protected primary alcohols and may vary slightly based on solvent and experimental conditions. Data are compiled from representative sources. rsc.org

Mass Spectrometry (MS): Techniques for Molecular Weight Determination and Fragmentation Analysis of TBDMS Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 1,4-butanediol, TBDMS ether and for confirming its structure through fragmentation analysis. TBDMS derivatives are amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to their increased volatility compared to the parent diol. nih.gov

Upon electron ionization (EI), TBDMS-protected compounds undergo characteristic fragmentation patterns. The most prominent and diagnostic fragmentation is the loss of a tert-butyl radical (•C(CH3)3), resulting in a strong signal at [M-57]+ (Molecular ion minus 57 Da). nih.govresearchgate.net This fragment is often the base peak in the spectrum and is a hallmark of TBDMS ethers.

Other significant fragment ions can arise from further cleavages of the silyl group or the butane backbone. The analysis of these fragments provides a fingerprint that confirms the identity of the analyte. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further substantiating the proposed structure.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| [M]+• | Molecular Ion | Confirms the molecular weight of the compound (C16H38O2Si2, MW = 318.65). Often of low abundance. |

| M-15 | [M - CH3]+ | Loss of a methyl group from one of the silicon atoms. |

| M-57 | [M - C(CH3)3]+ | Loss of a tert-butyl group. This is a highly characteristic and often the most abundant fragment for TBDMS ethers. nih.govresearchgate.net |

| M-85 | [M - C4H9 - CO]+ | Represents the loss of a tert-butyl group and carbon monoxide. researchgate.net |

| M-159 | [M - TBDMS-COO]+ | Indicates the loss of a TBDMS-carboxylate moiety, which can be characteristic in some derivatives. researchgate.net |

| 73 | [(CH3)3Si]+ | Trimethylsilyl (B98337) cation. |

| 75 | [HO=Si(CH3)2]+ | Rearrangement ion, common in spectra of dimethylsilyl ethers. |

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity, Reaction Monitoring, and Isomer Separation

Chromatographic methods are essential for separating the TBDMS derivative of 1,4-butanediol from starting materials, byproducts, and solvents, as well as for quantifying its purity.

Gas Chromatography (GC) is the predominant technique for the analysis of this compound ether. The silylation process significantly increases the volatility and thermal stability of the diol, making it ideal for GC analysis. researchgate.net Typically, a non-polar capillary column (e.g., 5% phenyl/95% methyl polysiloxane) is used with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. swgdrug.org GC is routinely used to monitor the progress of the silylation reaction by observing the disappearance of the 1,4-butanediol peak and the appearance of the product peak. It is also the primary method for determining the purity of the final product. For complex matrices, two-dimensional GC (2D-GC) can be employed to resolve co-eluting components. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for monitoring reactions where the starting materials and products have significantly different polarities. While less common than GC for this specific volatile derivative, HPLC can be valuable. Both normal-phase and reversed-phase chromatography can be applied. In normal-phase mode, a polar stationary phase (like silica (B1680970) or a diol-bonded phase) is used with non-polar mobile phases to separate compounds based on polarity. silicycle.comhawach.com Diol-bonded phases are less retentive than bare silica and can offer good selectivity for polar compounds. silicycle.com Reversed-phase HPLC would show a significantly longer retention time for the silylated ether compared to the highly polar parent diol.

| Technique | Typical Stationary Phase | Application | Notes |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Purity assessment, reaction monitoring, quantitative analysis. | The high volatility of the TBDMS ether makes it well-suited for GC analysis. researchgate.netswgdrug.org |

| High-Performance Liquid Chromatography (HPLC) | Diol-bonded silica | Separation of polar compounds, reaction monitoring. | Used in normal-phase or HILIC mode. Offers different selectivity compared to bare silica. silicycle.comhawach.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Reaction monitoring. | The non-polar TBDMS ether will be strongly retained, while the polar 1,4-butanediol elutes quickly. |

Infrared (IR) Spectroscopy for Functional Group Presence in Synthetic Intermediates

Infrared (IR) spectroscopy is a rapid and straightforward method for monitoring the conversion of 1,4-butanediol to its TBDMS derivative. The technique is based on the absorption of infrared radiation by specific molecular vibrations, which correspond to the presence of particular functional groups.

The silylation reaction can be easily tracked by observing two key regions of the IR spectrum. The starting material, 1,4-butanediol, is characterized by a strong, broad absorption band in the region of 3200-3600 cm-1, which is indicative of the O-H stretching vibration of the hydroxyl groups. researchgate.net Upon successful silylation, this broad O-H band disappears completely. Concurrently, new, strong absorption bands appear, confirming the formation of the silyl ether. These include the Si-O-C stretching vibrations, typically found in the 1050-1150 cm-1 region, and characteristic absorptions for the TBDMS group, such as the Si-CH3 symmetric deformation (umbrella) mode around 1255 cm-1 and Si-C stretching bands. researchgate.net

| Wavenumber (cm-1) | Vibration | Compound | Significance |

|---|---|---|---|

| 3600-3200 | O-H stretch | 1,4-butanediol (Starting Material) | A strong, broad peak indicating the presence of hydroxyl groups. Its disappearance confirms reaction completion. researchgate.net |

| 3000-2850 | C-H stretch | Both | Aliphatic C-H stretching from the butane backbone and TBDMS alkyl groups. |

| ~1255 | Si-CH3 symmetric deformation | 1,4-bis(tert-butyldimethylsilyloxy)butane (Product) | Characteristic "umbrella" deformation of the methyl groups on the silicon atom. |

| 1150-1050 | Si-O-C stretch | 1,4-bis(tert-butyldimethylsilyloxy)butane (Product) | A strong band indicating the formation of the silyl ether linkage. researchgate.net |

Theoretical and Computational Studies on 1,4 Butanediol Tert Butyldimethylsilyl Ethers

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 1,4-bis(tert-butyldimethylsilyloxy)butane, which possesses significant conformational flexibility due to the rotation around multiple single bonds, DFT calculations are instrumental in identifying stable conformers and determining their relative energies.

The conformational space of this molecule is primarily dictated by the dihedral angles of the central C4 alkyl chain and the orientation of the bulky tert-butyldimethylsilyl groups. While specific DFT studies on 1,4-bis(tert-butyldimethylsilyloxy)butane are not extensively documented in publicly available literature, general principles from computational studies on analogous acyclic diols and silyl (B83357) ethers can be applied. For the butane (B89635) backbone, gauche and anti conformations are the primary considerations. The large steric bulk of the tBDMS groups would likely lead to a preference for conformations that minimize steric hindrance.

In a hypothetical conformational analysis, DFT calculations would be employed to optimize the geometries of various possible conformers. Subsequent frequency calculations would confirm these structures as true minima on the potential energy surface and provide thermodynamic data, such as zero-point vibrational energies and thermal corrections, to refine the relative energies.

Table 1: Hypothetical Relative Energies of 1,4-bis(tert-butyldimethylsilyloxy)butane Conformers

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti | ~180° | 0.00 | Minimizes steric clash between bulky silyl groups. |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar acyclic molecules. Actual values would require specific DFT calculations.

Elucidating Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a crucial tool for mapping the reaction pathways of chemical transformations, including the silylation of diols like 1,4-butanediol (B3395766). DFT calculations can be used to locate and characterize the transition states of each step in a reaction mechanism, providing insights into the reaction kinetics and the factors that control selectivity.

The silylation of an alcohol with a silyl chloride, such as tert-butyldimethylsilyl chloride, typically proceeds through a nucleophilic attack of the alcohol's oxygen on the silicon atom. In the case of a diol, the reaction can proceed in a stepwise manner to form the mono- and then the di-silylated product. The presence of a base, such as imidazole (B134444), is often required to activate the alcohol and facilitate the departure of the chloride leaving group.

Computational studies on similar silylation reactions have helped to elucidate the role of the catalyst and the structure of the transition states. For instance, calculations can model the formation of a highly reactive silyl-imidazole intermediate. The transition state for the silylation step would involve the alcohol, the silylating agent, and the base, and its geometry would reveal the degree of bond formation and bond breaking at the point of maximum energy along the reaction coordinate.

Table 2: Representative Computed Activation Energies for Silylation Reactions

| Reaction | Silylating Agent | Catalyst | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Methanol (B129727) Silylation | SiH3Cl | None | DFT (B3LYP/6-31G*) | 25-30 |

Note: This table presents typical ranges of activation energies for analogous silylation reactions found in computational chemistry literature and is for illustrative purposes. Specific values for the silylation of 1,4-butanediol would necessitate dedicated calculations.

Studies on Stereochemical Control and Silicon Stereogenicity

The concept of stereogenicity is not limited to carbon atoms. A silicon atom bonded to four different substituents is chiral and is referred to as a stereogenic silicon center. The synthesis of molecules with silicon stereogenicity is a growing area of interest, and computational studies play a key role in understanding and predicting the stereochemical outcomes of reactions that create such centers.

In the context of 1,4-butanediol, if a silylating agent with a stereogenic silicon center were used, or if the silylation process itself could be directed by a chiral catalyst, it would be possible to generate diastereomeric products. DFT calculations can be used to model the transition states leading to these different diastereomers. By comparing the energies of these diastereomeric transition states, one can predict which product will be favored, thus providing a theoretical basis for stereochemical control.

For example, computational studies on the enantioselective synthesis of silyl ethers have shown that non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the catalyst, and the silylating agent in the transition state are critical for determining the stereochemical outcome nih.govacs.orgnih.gov. These insights can be extrapolated to the potential stereocontrolled silylation of symmetrical diols like 1,4-butanediol.

Table 3: Factors Influencing Stereoselectivity in Silylation Reactions from Computational Studies

| Factor | Influence on Stereoselectivity | Computational Insight |

|---|---|---|

| Chiral Catalyst Structure | Dictates the 3D environment of the reaction. | Modeling of catalyst-substrate complexes and transition states reveals the origin of stereochemical induction. |

| Substrate Structure | Steric and electronic properties of the diol. | Calculation of steric maps and analysis of orbital interactions can predict facial selectivity. |

| Silylating Agent | Nature of the substituents on the silicon atom. | Transition state modeling can quantify the energetic differences between pathways leading to different stereoisomers. |

Future Prospects and Emerging Research Areas

Innovations in Green Chemistry for Silylation and Desilylation

The protection of alcohol functional groups via silylation and their subsequent deprotection are fundamental transformations in organic synthesis. wikipedia.org Traditional methods often rely on stoichiometric reagents and volatile organic solvents. Green chemistry initiatives aim to develop more environmentally benign alternatives by focusing on catalytic processes, solvent-free conditions, and the use of reusable materials. researchgate.net

Recent innovations that are applicable to the synthesis and deprotection of 1,4-butanediol (B3395766) silyl (B83357) ethers include:

Microwave-Assisted Reactions: The use of microwave irradiation has been shown to accelerate both silylation and desilylation reactions, often leading to higher yields and cleaner conversions under solvent-free conditions. mdpi.com For instance, a greener protocol for the O-silylation of alcohols uses tert-butyldimethylsilyl chloride (TBDMSCl) with 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and potassium nitrate (B79036) as a catalyst without any solvent. mdpi.com Subsequent cleavage of the silyl ether can be achieved using a reusable acidic resin, also under microwave irradiation. mdpi.com

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, are emerging as green reaction media for silylation. researchgate.net These solvents are biodegradable, non-toxic, and can often be recycled, offering a sustainable alternative to conventional organic solvents. researchgate.net

Catalytic Approaches: There is a growing interest in replacing traditional stoichiometric reagents with catalytic systems. This includes the use of earth-abundant metal catalysts for hydrosilylation, which provides an atom-economical route to silyl ethers. tib.euresearchgate.net For desilylation, catalytic amounts of reagents like potassium trimethylsilanolate (KOTMS) can efficiently cleave Si-O bonds under mild conditions. organic-chemistry.org

| Green Chemistry Approach | Key Features | Example Reagents/Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction times, high yields. | Silylation: TBDMSCl, DBU, KNO₃; Desilylation: Dowex 50WX4-200 resin, MeOH. | mdpi.com |

| Deep Eutectic Solvents (DES) | Environmentally benign, recyclable reaction medium. | Choline chloride/urea as solvent. | researchgate.net |

| Catalytic Methods | High atom economy, mild conditions, reduced waste. | Silylation: Earth-abundant metal catalysts (Fe, Co, Ni); Desilylation: KOTMS. | tib.euresearchgate.netorganic-chemistry.org |

Chemoenzymatic and Biocatalytic Approaches to Functionalized 1,4-Butanediol Silyl Ethers

The exquisite selectivity of enzymes offers a powerful tool for the synthesis of complex molecules. Chemoenzymatic and biocatalytic strategies are being increasingly explored for the formation and cleavage of silyl ethers, providing mild and selective reaction conditions that are often difficult to achieve with traditional chemical methods.

Enzymatic Silylation and Desilylation: Enzymes such as silicatein-α, derived from marine sponges, have been shown to catalyze the condensation of alcohols with organosilanols to form silyl ethers. mdpi.comresearchgate.net This presents a benign biocatalytic approach to silylation. mdpi.comresearchgate.net Conversely, various hydrolases, including lipases, esterases, and proteases, are being investigated for their ability to catalyze the hydrolysis of Si-O bonds, enabling selective deprotection under mild, aqueous conditions. nih.gov

Selective Functionalization of Diols: A significant challenge in diol chemistry is the selective functionalization of one hydroxyl group over another. Biocatalysts are proving to be highly effective in this regard. For example, cytochrome P450 monooxygenases can perform regioselective oxyfunctionalization of alkanes to produce non-vicinal diols, which could then be selectively protected. rsc.org While direct enzymatic silylation of diols is an active area of research, chemoenzymatic routes that combine the selectivity of enzymes with the versatility of chemical reagents are particularly promising for accessing asymmetrically functionalized 1,4-butanediol derivatives.

| Biocatalytic Strategy | Enzyme Class | Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Silylation | Silicatein-α | Alcohol + Organosilanol → Silyl Ether | Benign, avoids harsh reagents. | mdpi.comresearchgate.net |

| Biocatalytic Desilylation | Hydrolases (Lipases, Esterases) | Silyl Ether → Alcohol | High chemoselectivity, mild aqueous conditions. | nih.gov |

| Selective Oxyfunctionalization | Cytochrome P450 Monooxygenases | Alkane → Diol | Regioselective C-H activation. | rsc.org |

Expanding the Scope of Applications in Supramolecular Chemistry and Materials Science (focused on academic synthetic aspects)

The tBDMS-protected 1,4-butanediol serves as a valuable building block in the synthesis of advanced materials and supramolecular assemblies. The silyl ether groups can influence solubility, act as temporary protecting groups during polymer synthesis, or be incorporated as key structural elements.

From an academic synthetic perspective, 1,4-bis(tert-butyldimethylsilyloxy)butane is a precursor for creating precisely defined structures. For instance, it can be used in the synthesis of monomers for specialty polymers. The hydroxyl groups of 1,4-butanediol are reactive sites for forming polyesters and polyurethanes, and protecting them as tBDMS ethers allows for other chemical modifications on a molecule before polymerization. basf.comgantrade.com

In supramolecular chemistry, the principles of self-assembly are used to construct complex architectures from molecular components. nih.gov While research directly involving 1,4-bis(tert-butyldimethylsilyloxy)butane in this context is specific, it serves as a model linear flexible diether. The synthetic utility of silyl ethers in creating novel monomers and cross-linkers is being explored. For example, the development of silyl ether metathesis reactions has opened new avenues for creating vitrimers—a class of polymers that are covalently cross-linked but can be reprocessed like thermoplastics. acs.org The incorporation of flexible linkers derived from 1,4-butanediol into such systems could impart desirable mechanical properties to these advanced materials. acs.orgmorpholine.cc The synthesis of such materials relies on the precise control offered by protecting group strategies, where 1,4-bis(tert-butyldimethylsilyloxy)butane is a key starting material.

Q & A

Q. How do regulatory disparities affect international collaboration on 1,4-butanediol research?

- While the U.S. does not federally schedule 1,4-BDO, some states classify it as controlled due to GHB conversion risks. Researchers in Australia and the EU must comply with stricter TWA limits (e.g., 1.5 mg/m³ in Germany). Cross-border projects require harmonized Material Safety Data Sheets (MSDS) and ethical approvals addressing dual-use concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.